Bexarotene d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

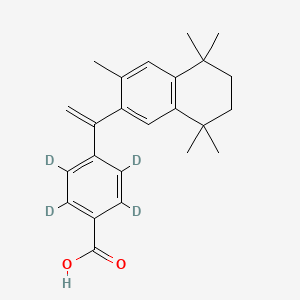

Molecular Formula |

C24H28O2 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid |

InChI |

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i7D,8D,9D,10D |

InChI Key |

NAVMQTYZDKMPEU-ULDPCNCHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=C)C2=CC3=C(C=C2C)C(CCC3(C)C)(C)C)[2H])[2H])C(=O)O)[2H] |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Deuterium-Labeled Bexarotene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterium-labeled Bexarotene (B63655), a third-generation retinoid and a selective retinoid X receptor (RXR) agonist. Deuterated analogs of active pharmaceutical ingredients are of significant interest in drug development for their potential to offer improved pharmacokinetic profiles. This document outlines a plausible synthetic route, detailed purification protocols, and the underlying signaling pathways of Bexarotene for a comprehensive understanding.

Introduction to Bexarotene and the Rationale for Deuterium (B1214612) Labeling

Bexarotene is an antineoplastic agent approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] It exerts its therapeutic effects by selectively binding to and activating RXRs, which function as ligand-activated transcription factors that control gene expression related to cell growth, apoptosis, and differentiation.[1][3]

The core principle behind deuterium labeling lies in the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage. This can result in an improved pharmacokinetic profile, including increased metabolic stability and potentially reduced dosage requirements.

Bexarotene's Mechanism of Action and Signaling Pathways

Bexarotene selectively binds to and activates RXR subtypes (α, β, and γ).[4] RXRs can form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), the vitamin D receptor (VDR), thyroid hormone receptors (TRs), and peroxisome proliferator-activated receptors (PPARs).[2][4] These heterodimers then bind to specific DNA sequences, known as response elements, in the promoter regions of target genes, thereby modulating their transcription.[1][5] In the context of CTCL, this leads to the inhibition of cell proliferation and the induction of apoptosis.[1][6]

One of the key pathways activated by Bexarotene in CTCL involves the p53/p73 signaling cascade.[7][8] Bexarotene has been shown to activate the ataxia-telangiectasia mutated (ATM) protein, which in turn phosphorylates and activates p53 and p73.[7][8] This leads to cell cycle arrest and apoptosis, contributing to the anti-tumor effects of the drug.[7][8]

Synthesis of Deuterium-Labeled Bexarotene

The synthesis of deuterium-labeled Bexarotene can be approached through several methods, with late-stage H/D exchange being a common strategy. This involves replacing specific hydrogen atoms with deuterium on the Bexarotene molecule. Given the structure of Bexarotene, which includes an aromatic ring and a carboxylic acid group, deuteration can be targeted to various positions. For the purpose of this guide, a plausible method for deuteration of the aromatic ring is presented.

Experimental Protocol: Acid-Catalyzed H/D Exchange

This protocol describes a general method for the deuteration of the aromatic ring of Bexarotene using deuterated sulfuric acid.

Materials:

-

Bexarotene

-

Deuterated Sulfuric Acid (D₂SO₄)

-

Deuterium Oxide (D₂O)

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (prepared with D₂O)

-

Anhydrous Magnesium Sulfate

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Bexarotene in a minimal amount of anhydrous diethyl ether.

-

Carefully add deuterated sulfuric acid (D₂SO₄) dropwise to the solution while stirring.

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to allow for the H/D exchange to occur on the aromatic ring. The progress of the reaction can be monitored by taking small aliquots and analyzing them by LC-MS to determine the extent of deuterium incorporation.

-

Upon completion, the reaction is quenched by the slow addition of D₂O.

-

The mixture is then transferred to a separatory funnel, and the organic layer is washed with a saturated solution of sodium bicarbonate in D₂O, followed by a wash with D₂O.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude deuterium-labeled Bexarotene.

Illustrative Quantitative Data for Synthesis

The following table summarizes representative data for the synthesis of deuterium-labeled Bexarotene. These values are illustrative and can vary based on reaction scale and optimization.

| Parameter | Value |

| Starting Material (Bexarotene) | 1.0 g |

| Deuterated Sulfuric Acid | 5.0 mL |

| Reaction Time | 48 hours |

| Crude Product Yield | ~0.95 g (95%) |

| Isotopic Enrichment (by MS) | >95% |

Purification of Deuterium-Labeled Bexarotene

Purification of the synthesized deuterium-labeled Bexarotene is crucial to remove any unreacted starting material, byproducts, and other impurities.[9] High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the purification of isotopically labeled compounds.[9]

Experimental Protocol: Preparative HPLC

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is suitable for the separation of Bexarotene and related compounds.[10][11]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase for the purification of similar compounds.[11]

-

Flow Rate: The flow rate will depend on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.

-

Detection: UV detection at a wavelength of 260 nm is appropriate for Bexarotene.[11]

Procedure:

-

The crude deuterium-labeled Bexarotene is dissolved in a minimal amount of the initial mobile phase composition.

-

The solution is filtered to remove any particulate matter.

-

The sample is injected onto the preparative HPLC column.

-

A gradient elution is performed to separate the desired deuterated product from impurities.

-

Fractions are collected as the peak corresponding to deuterium-labeled Bexarotene elutes from the column.

-

The collected fractions are analyzed by analytical HPLC to confirm their purity.

-

The pure fractions are combined, and the solvent is removed by lyophilization or rotary evaporation to yield the final purified product.

Illustrative Quantitative Data for Purification

The following table presents typical quantitative data for the purification process.

| Parameter | Value |

| Crude Product Loaded | ~0.95 g |

| Purified Product Yield | ~0.76 g (80% recovery) |

| Chemical Purity (by HPLC) | >99% |

| Isotopic Purity (by MS) | >98% |

Analytical Characterization

The final deuterium-labeled Bexarotene product should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

Analytical Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the molecular weight of the labeled compound, confirming the incorporation of deuterium, and to assess isotopic purity.[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and to determine the positions and extent of deuteration by observing the disappearance or reduction of specific proton signals. ¹³C NMR can also be employed to confirm the carbon skeleton.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product.[10][11][15]

This technical guide provides a foundational understanding of the synthesis and purification of deuterium-labeled Bexarotene. The provided protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and analytical capabilities. The successful synthesis and purification of high-purity deuterium-labeled Bexarotene will enable further research into its pharmacokinetic properties and potential therapeutic advantages.

References

- 1. What is the mechanism of Bexarotene? [synapse.patsnap.com]

- 2. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 3. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 5. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]

- 6. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. moravek.com [moravek.com]

- 10. Simple and sensitive HPLC-UV method for determination of bexarotene in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. A randomized controlled study to evaluate the effect of bexarotene on amyloid-β and apolipoprotein E metabolism in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validated liquid chromatographic method for the determination of bexarotene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Bexarotene vs. Bexarotene-d4: A Technical Guide to Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the chemical stability of bexarotene (B63655) and its deuterated analog, bexarotene-d4. While direct comparative stability studies are not extensively available in the public domain, this guide synthesizes existing data on bexarotene's stability under various stress conditions and discusses the implicit stability of bexarotene-d4 based on its widespread use as an internal standard in bioanalytical assays.

Introduction to Bexarotene and Bexarotene-d4

Bexarotene is a third-generation retinoid that selectively activates retinoid X receptors (RXRs).[1] This activation leads to the modulation of gene expression involved in cell differentiation, proliferation, and apoptosis.[1][2] It is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL).[1][3] Bexarotene-d4 is a deuterated version of bexarotene, where four hydrogen atoms on the benzoic acid ring are replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification of bexarotene in biological matrices.[4][5]

Comparative Stability: An Overview

A thorough review of the scientific literature reveals a notable absence of direct, head-to-head studies comparing the chemical stability of bexarotene and bexarotene-d4 under various stress conditions. However, the stability of bexarotene has been investigated through forced degradation studies, which provide insights into its degradation pathways.

The use of bexarotene-d4 as an internal standard in validated bioanalytical methods strongly implies its stability throughout the analytical process, which includes sample extraction, storage, and chromatographic analysis.[4] For an internal standard to be effective, it must be chemically stable under the same conditions as the analyte it is meant to quantify.

Stability of Bexarotene: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Bexarotene has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Summary of Bexarotene Degradation

The following table summarizes the quantitative data from forced degradation studies on bexarotene.

| Stress Condition | Methodology | Observations | Degradation Products Identified | Reference |

| Acid Hydrolysis | 1 M HCl | Significant degradation observed. | RRT ~0.12 peak observed. | [6] |

| Base Hydrolysis | 1 M NaOH at Room Temperature for 24h | Prone to degradation in basic medium. | Degradants due to basic hydrolysis observed. | [1][6] |

| Oxidative Degradation | 1% Peroxide | - | - | [7] |

| Thermal Degradation | Heat Stress | - | - | [7] |

| Photodegradation | UV Irradiation | Stable in ethanol (B145695) solution, but degrades in the presence of photocatalysts (TiO2/ZnO) and certain UV filters (avobenzone, benzophenone-3, meradimate, and homosalate).[8][9][10] | Four photocatalytic degradation products identified, mainly through oxidative processes.[8][9][10][11] | [8][9][10] |

Note: Quantitative degradation percentages were not consistently reported across all studies.

Experimental Protocols for Bexarotene Stability Testing

Forced Degradation Study Protocol (General Outline)

A general protocol for conducting forced degradation studies on bexarotene, based on available literature, is as follows:

-

Sample Preparation: A stock solution of bexarotene is prepared in a suitable solvent (e.g., diluent, ethanol) at a known concentration (e.g., 83 μg/mL).[1]

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is treated with an acid (e.g., 1 M HCl) and refluxed or kept at room temperature for a specified period.

-

Base Hydrolysis: The stock solution is treated with a base (e.g., 1 M NaOH) and kept at room temperature for a specified period (e.g., 24 hours).[1]

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 1% hydrogen peroxide).

-

Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures.

-

Photodegradation: A solution of the drug is exposed to UV light for a defined duration.[8][9][10]

-

-

Sample Analysis: The stressed samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection.[1][6]

-

Data Evaluation: The chromatograms of the stressed samples are compared with that of an unstressed standard to determine the extent of degradation and identify any degradation products.

UPLC-MS/MS Method for Photodegradation Analysis

-

System: Waters Acquity UPLC system with a TQD mass spectrometer.

-

Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with eluent A (water/formic acid (0.1%, v/v)) and eluent B (acetonitrile/formic acid (0.1%, v/v)).

-

Flow Rate: 0.3 mL/min.

-

Detection: PDA detector and mass spectrometer.

Stability of Bexarotene-d4: Inferred from Use as an Internal Standard

Bexarotene-d4 is frequently used as an internal standard for the quantification of bexarotene in biological samples using LC-MS/MS.[4] The fundamental principle of using a stable isotope-labeled internal standard is that it behaves chemically and physically identically to the analyte during sample preparation and analysis, but is distinguishable by its mass.

For a bioanalytical method to be validated, the stability of the analyte and the internal standard in the biological matrix must be demonstrated under various conditions, including:

-

Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: Stability at room temperature for a certain period.

-

Long-Term Stability: Stability under frozen storage conditions for an extended duration.

-

Stock Solution Stability: Stability of the stock solutions of the analyte and internal standard.

The successful validation of bioanalytical methods using bexarotene-d4 as an internal standard confirms its stability under these conditions. One study mentions the storage of bexarotene-d4 stock solution at -80°C for 6 months and at -20°C for 1 month, indicating its stability under these long-term storage conditions.[12]

Signaling Pathway and Experimental Workflow Visualizations

Bexarotene Signaling Pathway

Bexarotene exerts its therapeutic effects by activating Retinoid X Receptors (RXRs). RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptors (VDRs), and Thyroid Hormone Receptors (TRs).[2] This heterodimer then binds to response elements on DNA, regulating the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[2]

References

- 1. longdom.org [longdom.org]

- 2. benchchem.com [benchchem.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

Bexarotene d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bexarotene-d4, a deuterated analog of the retinoid X receptor (RXR) agonist, Bexarotene. It is primarily intended for use as an internal standard in analytical and pharmacokinetic studies. This document outlines its fundamental properties, analytical applications, and the pharmacological context of its parent compound.

Core Compound Data

Bexarotene-d4 is a stable isotope-labeled version of Bexarotene, designed to facilitate precise quantification in complex biological matrices through mass spectrometry-based methods.

| Parameter | Value | Source |

| CAS Number | 2182068-00-2 | [1][2] |

| Molecular Formula | C24H24D4O2 | [1][2][3] |

| Molecular Weight | 352.50 g/mol | |

| Synonyms | LGD1069-d4, Targretin-d4 | |

| Parent Compound | Bexarotene (CAS: 153559-49-0) | |

| IUPAC Name | 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic-2,3,5,6-d4 acid |

Analytical Applications and Experimental Protocols

Bexarotene-d4 is a critical tool for pharmacokinetic and metabolic studies of Bexarotene. Its primary application is as an internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Quantification of Bexarotene in Biological Samples using LC-MS

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and matrix.

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known concentration of Bexarotene-d4 solution (internal standard).

-

Perform protein precipitation by adding 300 µL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC) System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry (MS) Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both Bexarotene and Bexarotene-d4.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Bexarotene to Bexarotene-d4 against the concentration of Bexarotene standards.

-

Determine the concentration of Bexarotene in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mechanism of Action of Parent Compound: Bexarotene

Bexarotene is a selective agonist for retinoid X receptors (RXRs), with high affinity for RXRα, RXRβ, and RXRγ. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), vitamin D receptors, and peroxisome proliferator-activated receptors (PPARs). These heterodimers bind to response elements on DNA to regulate gene transcription.

The activation of RXRs by Bexarotene leads to a cascade of cellular events, including the inhibition of cell cycle progression and the induction of apoptosis. These actions make it an effective agent in the treatment of cutaneous T-cell lymphoma. Furthermore, Bexarotene has been shown to prevent or overcome multidrug resistance and inhibit angiogenesis and metastasis, highlighting its potential as a broad-spectrum anticancer agent.

Signaling Pathway of Bexarotene

Caption: Bexarotene cellular signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Pharmacokinetic analysis workflow.

References

A Technical Guide to Bexarotene d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Bexarotene d4, a deuterated analog of the retinoid X receptor (RXR) agonist, Bexarotene. This document outlines its commercial availability, key technical specifications, and detailed methodologies for its application in research, particularly as an internal standard in quantitative analysis. Furthermore, it elucidates the intricate signaling pathways influenced by Bexarotene.

Commercial Availability

This compound is available for research purposes from several specialized chemical suppliers. Researchers can procure this compound from the following vendors:

-

Cayman Chemical (distributed by Bertin Bioreagent in France): A well-established supplier of biochemicals for research.

-

Medchemexpress LLC (available through Fisher Scientific): A supplier of high-quality research chemicals and biochemicals.

-

Simson Pharma Limited: A provider of pharmaceutical reference standards and research chemicals.

-

Sussex Research Laboratories Inc.: A company specializing in the synthesis of complex carbohydrates and stable isotope-labeled compounds.

Physicochemical and Technical Properties of this compound

This compound is a deuterated form of Bexarotene, where four hydrogen atoms on the benzoic acid ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Bexarotene.

| Property | Value |

| Chemical Name | 4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]-benzoic acid-d4 |

| Molecular Formula | C₂₄H₂₄D₄O₂ |

| Molecular Weight | 352.51 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% (HPLC) |

| Isotopic Enrichment | Typically >95% |

| Solubility | Soluble in DMSO and ethanol. Poorly soluble in water. |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action: The Retinoid X Receptor (RXR) Signaling Pathway

Bexarotene is a high-affinity ligand for retinoid X receptors (RXRs), with EC₅₀ values of 28, 25, and 20 nM for RXRα, RXRβ, and RXRγ, respectively[1]. RXRs are nuclear receptors that function as ligand-activated transcription factors. Upon binding to Bexarotene, RXRs form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs). These heterodimeric complexes then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.

This regulation of gene expression by Bexarotene leads to a variety of cellular responses, including:

-

Inhibition of cell cycle progression

-

Induction of apoptosis (programmed cell death)

-

Prevention or overcoming of multidrug resistance

-

Inhibition of angiogenesis and metastasis

These actions underlie its use as a chemopreventive and therapeutic agent in cancer research.

Experimental Protocol: Quantification of Bexarotene using this compound by LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the accurate quantification of Bexarotene in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods. Researchers should optimize these parameters for their specific instrumentation and experimental needs.

Materials and Reagents

-

Bexarotene and this compound standards

-

Biological matrix (e.g., plasma, tissue homogenate)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Bexarotene and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Bexarotene stock solution in the appropriate solvent to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of the this compound internal standard working solution.

-

Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both Bexarotene and this compound need to be determined and optimized on the specific mass spectrometer being used.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Bexarotene to this compound against the concentration of the Bexarotene calibration standards.

-

Determine the concentration of Bexarotene in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs and troubleshooting, consulting the original research articles and the technical documentation provided by the suppliers is highly recommended.

References

Bexarotene-d4 Solubility in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Bexarotene-d4, a deuterated analog of the retinoid X receptor (RXR) agonist Bexarotene, in frequently used laboratory solvents. The document details quantitative solubility data, outlines standard experimental protocols for solubility determination, and illustrates the core signaling pathway of Bexarotene.

Core Focus: Bexarotene-d4 Solubility

Bexarotene-d4 is primarily utilized as an internal standard in analytical and pharmacokinetic studies for the precise quantification of Bexarotene in biological samples.[1] Understanding its solubility is critical for the preparation of stock solutions and ensuring accurate experimental outcomes in therapeutic drug monitoring, pharmacokinetic analyses, and metabolic research.

Quantitative Solubility Data

The solubility of Bexarotene-d4 has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for researchers preparing solutions for various applications.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| Dimethylformamide (DMF) | ≥ 20 | ≥ 56.74 |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 | ≥ 28.37 |

| Ethanol | ≥ 0.5 | ≥ 1.42 |

| DMF:PBS (pH 7.2) (1:3) | 0.25 | ~0.71 |

Note: The "≥" symbol indicates that the substance is soluble at or above the specified concentration, but the saturation point was not determined.[2] It is important to use freshly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.[2]

Experimental Protocols for Solubility Determination

While specific experimental details for determining the solubility of Bexarotene-d4 are not extensively published, the following are detailed methodologies for key, widely accepted experiments used to ascertain the solubility of small molecules in a laboratory setting.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid Bexarotene-d4 is added to a known volume of the desired solvent (e.g., DMSO, ethanol) in a sealed, clear container, typically a glass vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of Bexarotene-d4 in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. A standard calibration curve is used for accurate quantification.

Caption: Workflow for the Shake-Flask Solubility Method.

High-Throughput Kinetic Solubility Assay

Kinetic solubility assays are often employed in early drug discovery to rapidly assess the solubility of many compounds.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of Bexarotene-d4 is prepared in an organic solvent, typically DMSO.

-

Serial Dilution: The stock solution is serially diluted in the same organic solvent in a 96-well plate.

-

Addition to Aqueous Buffer: An aliquot of each dilution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a separate 96-well plate. The final concentration of the organic solvent is kept low (e.g., <5%).

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the formation of a precipitate is measured. This can be done using nephelometry (light scattering), turbidimetry (absorbance), or by direct UV analysis of the supernatant after filtration.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

References

An In-depth Technical Guide to the Storage and Handling of Bexarotene d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling protocols for Bexarotene d4, a deuterated analog of Bexarotene. Adherence to these guidelines is critical to ensure the compound's stability, integrity, and the safety of laboratory personnel. The information presented is collated from publicly available safety data sheets and product information from various suppliers.

Compound Information

-

Name: this compound

-

Synonyms: 4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]-benzoic acid-d4

-

Mechanism of Action: Bexarotene is a selective agonist for Retinoid X Receptors (RXRs).[1][2][3] Upon activation, RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in cellular differentiation and proliferation.[3][4]

Storage Conditions

Proper storage is paramount to maintain the chemical stability and purity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | Up to 3-4 years | Long-term storage. |

| 4°C | Up to 2 years | Short to medium-term storage. | |

| In Solvent | -80°C | Up to 6 months | Recommended for stock solutions. |

| -20°C | Up to 1 month | For working solutions. |

Shipping: this compound is typically shipped at room temperature in the continental United States; however, storage conditions may vary for other locations.

Stability and Solubility

The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that for aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF or DMSO. Aqueous solutions are not recommended for storage for more than one day.

| Solvent | Solubility |

| Dimethylformamide (DMF) | ≥ 20 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 10 mg/mL |

| Ethanol | ≥ 0.5 mg/mL |

| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |

Handling and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling and safety precautions for Bexarotene are expected to be directly applicable due to the identical chemical structure, with the only difference being isotopic substitution. The following guidelines are based on the SDS for Bexarotene.

4.1. Hazard Identification

Bexarotene is classified with the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of damaging fertility or the unborn child.

4.2. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |

4.3. Handling Procedures

-

Avoid formation of dust and aerosols.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

4.4. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

4.5. Spill and Disposal Procedures

-

Spills: In case of a spill, wear appropriate PPE. For solid spills, sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Protocols and Visualizations

5.1. Signaling Pathway of Bexarotene

Bexarotene acts as a specific agonist for the Retinoid X Receptor (RXR). The following diagram illustrates the general mechanism of action.

Caption: this compound binds to RXR, which forms a heterodimer with a partner receptor to regulate gene transcription.

5.2. Experimental Workflow for Handling and Storage

The following diagram outlines the logical workflow for the proper storage and handling of this compound upon receipt in the laboratory.

Caption: Logical workflow for the storage and handling of this compound from receipt to disposal.

References

The Gold Standard: Bexarotene-d4 as an Internal Standard in Quantitative Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. For therapeutic drug monitoring and pharmacokinetic studies of the retinoid X receptor agonist Bexarotene, the use of a stable isotope-labeled internal standard is not just best practice—it is the gold standard. This technical guide provides a comprehensive overview of the principles, applications, and methodologies for using Bexarotene-d4 as an internal standard in mass spectrometry-based quantification.

Core Principles: The Advantage of Deuteration

Deuterated internal standards are molecules where one or more hydrogen atoms are replaced by their heavier isotope, deuterium.[1] This subtle modification imparts a higher mass, allowing for differentiation from the analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties.[2] This near-identity is the cornerstone of its effectiveness.

Key Advantages:

-

Co-elution with Analyte: In liquid chromatography (LC), Bexarotene-d4 and Bexarotene exhibit almost identical retention times, ensuring they experience the same matrix effects and ionization suppression or enhancement.[1][3]

-

Similar Ionization Efficiency: The ionization behavior of the deuterated standard in the mass spectrometer's ion source closely mirrors that of the unlabeled analyte.[1]

-

Correction for Variability: The use of an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response. Bexarotene-d4, by closely mimicking Bexarotene throughout the analytical process, provides a reliable means to normalize the data and ensure high accuracy and precision.

Quantitative Performance Data

The use of Bexarotene-d4 as an internal standard has been successfully validated in several studies for the quantification of Bexarotene in various biological matrices. The following tables summarize the key quantitative parameters from published LC-MS/MS methods.

Table 1: Linearity and Sensitivity of Bexarotene Quantification using Bexarotene-d4

| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Human Plasma | 1.0440 - 351.9320 | 1.0440 |

| Mouse Plasma | 10.0 - 15000 | 10.0 |

| Mouse Brain Tissue | 10.0 - 600 | 10.0 |

Data compiled from multiple sources.

Table 2: Precision and Accuracy of Bexarotene Quantification in Mouse Plasma and Brain Tissue

| Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Relative Error, %) |

| Mouse Plasma & Brain | < 13.8 | < 13.8 | -7.4 to 3.4 |

%RSD = Percent Relative Standard Deviation. Data from a study on Bexarotene in mouse plasma and brain tissue.

Experimental Protocols

A robust and reliable bioanalytical method is fundamental for accurate quantification. The following sections detail a typical experimental protocol for the analysis of Bexarotene in plasma using Bexarotene-d4 as an internal standard, based on established methodologies.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Bexarotene and its internal standard from biological matrices.

-

Aliquoting: Transfer 20-100 µL of the plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume (e.g., 10 µL or 50 µL) of the Bexarotene-d4 internal standard working solution to each tube (excluding blank samples).

-

Protein Precipitation: Add a precipitating agent, such as methanol (B129727) containing 0.05% acetic acid or acetonitrile (B52724) (typically 3-4 times the sample volume).

-

Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for subsequent analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separated analyte and internal standard are then detected and quantified by the mass spectrometer.

Table 3: Exemplary LC-MS/MS Parameters for Bexarotene Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| LC System | Agilent or Waters UPLC/HPLC System |

| Column | Agilent ZORBAX SB-C18 (50 mm × 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | A: MethanolB: 5 mM Ammonium acetate (B1210297) buffer (pH 4.6 with acetic acid) |

| Gradient | Gradient elution (specific gradient profile to be optimized) |

| Flow Rate | 0.45 mL/min |

| Injection Volume | 5-20 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

| Mass Spectrometry | |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Bexarotene Transition | To be determined empirically (e.g., precursor ion > product ion) |

| Bexarotene-d4 Transition | To be determined empirically (e.g., precursor ion > product ion) |

Parameters are a composite from published methods and may require optimization.

Visualizing the Workflow and Principles

To further elucidate the concepts and procedures, the following diagrams, generated using the DOT language, illustrate key aspects of using Bexarotene-d4 as an internal standard.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of Bexarotene using Bexarotene-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Bexarotene (B63655) in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Bexarotene-d4 as an internal standard (IS) to ensure accuracy and precision.

Introduction

Bexarotene is a retinoid X receptor (RXR) selective ligand, approved for the treatment of cutaneous T-cell lymphoma (CTCL). Accurate quantification of Bexarotene in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This protocol describes a robust and sensitive LC-MS/MS method employing Bexarotene-d4 as a stable isotope-labeled internal standard, which co-elutes with the analyte and compensates for variations in sample preparation and instrument response. The method outlined below is optimized for negative ion electrospray ionization (ESI) mode, which has been shown to provide high sensitivity for Bexarotene analysis.[1]

Experimental Protocols

Materials and Reagents

-

Bexarotene analytical standard

-

Bexarotene-d4 internal standard

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water

-

Ammonium acetate

-

Acetic acid

-

Control biological matrix (e.g., human plasma)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bexarotene and Bexarotene-d4 in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Bexarotene-d4 primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)

This protocol utilizes a single-step protein precipitation method for sample cleanup.[1]

-

Aliquot 100 µL of the biological sample (e.g., plasma), calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL Bexarotene-d4 internal standard working solution to all samples except for the blank matrix.

-

Add 300 µL of cold acetonitrile containing 0.1% acetic acid to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific system being used.

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Agilent ZORBAX SB-C18, 50 mm × 4.6 mm, 5 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 4.6 (adjusted with acetic acid) |

| Mobile Phase B | Methanol |

| Gradient | 70% B to 95% B over 4 minutes, hold at 95% B for 1 minute, return to 70% B and equilibrate for 1 minute |

| Flow Rate | 0.45 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Total Run Time | 6 minutes[1] |

| Mass Spectrometry | |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] |

| MRM Transitions | See Table 2 |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 3500 V |

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for Bexarotene and Bexarotene-d4 are listed below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Bexarotene | 347.2 | [To be determined by infusion] | 200 | [To be optimized] |

| Bexarotene-d4 | 351.2 | [To be determined by infusion] | 200 | [To be optimized] |

| Note: The exact product ions and collision energies should be determined by infusing the individual standard solutions into the mass spectrometer to achieve optimal fragmentation and signal intensity. |

Data Presentation

The following tables summarize typical quantitative data obtained from a validated assay.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | r² | Weighting |

| Bexarotene | 1.0 - 1000 | > 0.99 | 1/x² |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |

| Low | 3.0 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Visualization of Experimental Workflow and Concepts

Diagram 1: LC-MS/MS Experimental Workflow

Caption: Workflow for Bexarotene analysis by LC-MS/MS.

Diagram 2: Role of Internal Standard in Quantitative Analysis

References

Application Note: Quantitative Analysis of Bexarotene using Bexarotene-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexarotene (B63655) is a third-generation retinoid that selectively activates retinoid X receptors (RXRs), leading to the regulation of gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2] It is an approved therapeutic agent for cutaneous T-cell lymphoma (CTCL) and is being investigated for other indications.[1][3] Accurate and precise quantification of bexarotene in biological matrices is crucial for pharmacokinetic studies, bioequivalence/bioavailability assessments, and therapeutic drug monitoring.[1][4] This application note provides a detailed protocol for the quantitative analysis of bexarotene in plasma using a stable isotope-labeled internal standard, bexarotene-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][4][5]

Signaling Pathway of Bexarotene

Bexarotene exerts its therapeutic effects by selectively binding to and activating Retinoid X Receptors (RXRs), which are nuclear hormone receptors.[2][6][7] Upon activation by bexarotene, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2] These receptor complexes then bind to specific DNA sequences known as response elements within the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression ultimately influences key cellular processes, including cell proliferation, differentiation, and apoptosis, which are central to its anti-cancer activity.[1][7][8]

Experimental Protocols

This section details the validated bioanalytical method for the quantification of bexarotene in human plasma using bexarotene-d4 as the internal standard (IS).[1][4]

Materials and Reagents

-

Bexarotene (≥98% purity)[9]

-

Acetonitrile (B52724) (HPLC grade)[10]

-

Methanol (HPLC grade)[11]

-

Water (deionized or HPLC grade)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of bexarotene and bexarotene-d4 by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the bexarotene stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (1 µg/mL): Dilute the bexarotene-d4 stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL.[4]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting bexarotene from plasma samples.[11]

-

Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.[5]

-

Add 50 µL of the internal standard working solution (1 µg/mL bexarotene-d4) to each tube, except for the blank samples.[4]

-

Vortex the samples for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[5][10]

-

Vortex vigorously for 2 minutes.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[13]

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters for the analysis of bexarotene. Optimization may be required depending on the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | Agilent ZORBAX SB-C18 (50 mm × 4.6 mm, 5 µm) or equivalent[11] |

| Mobile Phase A | 5 mM Ammonium acetate (B1210297) buffer (pH adjusted to 4.6 with acetic acid)[11] |

| Mobile Phase B | Methanol[11] |

| Flow Rate | 0.45 mL/min[11] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[1] |

| Autosampler Temp. | 10°C[1] |

| Gradient Elution | A gradient elution is typically used to ensure good separation.[11] A representative gradient could be: 0-1 min (10% B), 1-4 min (10-90% B), 4-5 min (90% B), 5-6 min (10% B). |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative[11] or Positive Mode |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| SRM Transitions | Bexarotene: To be optimized (e.g., precursor ion -> product ion) Bexarotene-d4: To be optimized (e.g., precursor ion -> product ion) |

Experimental Workflow

The overall workflow for the quantitative analysis of bexarotene is depicted in the following diagram.

Data Presentation

The following tables summarize the performance characteristics of the validated LC-MS/MS method for bexarotene quantification.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1.0440 to 351.9320 ng/mL in human plasma[1][4] |

| Correlation Coeff. | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 1.0550[1][4] | 95 - 105 | < 15 |

| LQC | 2.7800[1][4] | 90 - 110 | < 15 |

| MQC | 131.61[1][4] | 90 - 110 | < 15 |

| HQC | 263.23[1][4] | 90 - 110 | < 15 |

| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Values are representative and should be established during method validation. |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| Bexarotene | 95.72%[1][4] |

| Recovery is determined by comparing the analyte response in extracted samples to the response in post-extraction spiked samples. |

Conclusion

The described LC-MS/MS method using bexarotene-d4 as an internal standard provides a sensitive, selective, and reliable approach for the quantitative analysis of bexarotene in human plasma.[1][4] The protocol is suitable for supporting pharmacokinetic, bioequivalence, and other clinical and preclinical studies involving bexarotene.[1][4] Adherence to proper method validation guidelines is essential to ensure the generation of high-quality, reproducible data.

References

- 1. Development and validation of bexarote by bioanalytical methods using liquid chromatography-tandem mass spectroscopy (LC-MS/MS) - ProQuest [proquest.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Bexarotene: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase I Dose Escalation Study of Topical Bexarotene in Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical and in vitro resistance to bexarotene in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bexarotene = 98 HPLC 153559-49-0 [sigmaaldrich.com]

- 10. Validated liquid chromatographic method for the determination of bexarotene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Application Notes and Protocols for Cell-based Assays Using Bexarotene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexarotene (B63655) is a third-generation synthetic retinoid that selectively activates the Retinoid X Receptors (RXRs), which are nuclear receptors that play a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis.[1][2] Unlike other retinoids that primarily target Retinoic Acid Receptors (RARs), bexarotene's specificity for RXRs makes it a valuable tool for investigating RXR-mediated signaling pathways and for the development of targeted cancer therapies.[1] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2]

These application notes provide detailed protocols for common cell-based assays to evaluate the efficacy and mechanism of action of bexarotene in relevant cell lines. The assays described include a cell proliferation assay, an apoptosis assay, and an RXR reporter assay.

A Note on Bexarotene d4: this compound is a deuterated form of bexarotene. It is typically used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of bexarotene in biological samples. In the context of the cell-based assays described below, bexarotene (the non-deuterated form) is the compound that should be used to treat the cells to assess its biological activity. This compound would be utilized in subsequent pharmacokinetic or drug metabolism studies to measure bexarotene concentrations.

Signaling Pathway

Bexarotene exerts its effects by binding to and activating RXRs. RXRs can form homodimers or heterodimers with other nuclear receptors, such as RARs, Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs). Upon ligand binding, the receptor complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in critical cellular processes.

Caption: Bexarotene activates RXR, leading to heterodimerization, nuclear translocation, and modulation of gene transcription.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of bexarotene in various cancer cell lines.

Table 1: IC50 Values of Bexarotene in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Hut78 | Cutaneous T-Cell Lymphoma | MTT | >150 | |

| SW480 | Colon Carcinoma | MTT | 80 ± 10 | |

| A549 | Non-small Cell Lung Carcinoma | MTT | 85 ± 9 | |

| MCF7 | Breast Cancer | MTT | 67 ± 13 | |

| MCF7D | Doxorubicin/Cisplatin Resistant Breast Cancer | MTT | 71 ± 21 | |

| HaCat | Non-malignant Keratinocyte | MTT | >90 |

Table 2: Apoptosis Induction by Bexarotene in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Sub-G1) |

| MJ | 10 | 96 | Increased dose-dependently |

| Hut78 | 10 | 96 | Increased dose-dependently |

| HH | 10 | 96 | Increased dose-dependently |

Data synthesized from Zhang et al. (2004), which demonstrated a dose-dependent increase in the sub-G1 population indicative of apoptosis.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is designed to assess the effect of bexarotene on the proliferation of cutaneous T-cell lymphoma (CTCL) cells, such as the Hut78 cell line.

Materials:

-

Hut78 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Bexarotene

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

-

Microplate reader

Protocol:

-

Cell Culture: Culture Hut78 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed 10,000-20,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

-

Compound Preparation: Prepare a stock solution of bexarotene in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

-

Cell Treatment: Add 100 µL of the bexarotene dilutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTS Assay: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Caption: Workflow for assessing cell proliferation using the MTS assay.

Apoptosis Assay (Flow Cytometry)

This protocol describes the detection of apoptosis induced by bexarotene in CTCL cell lines (e.g., MJ, Hut78, HH) by measuring the sub-G1 cell population.

Materials:

-

CTCL cells (MJ, Hut78, or HH)

-

RPMI-1640 medium with supplements

-

Bexarotene

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Protocol:

-

Cell Culture and Seeding: Culture CTCL cells as described previously. Seed cells at a density of 1 x 10^5 cells/mL.

-

Cell Treatment: Treat cells with various concentrations of bexarotene (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 96 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

-

Data Analysis: Quantify the percentage of cells in the sub-G1 phase.

Caption: Workflow for detecting apoptosis via sub-G1 analysis by flow cytometry.

RXR Luciferase Reporter Assay

This assay measures the ability of bexarotene to activate RXR and induce the expression of a luciferase reporter gene under the control of an RXR response element (RXRE).

Materials:

-

HEK293 cells (or other suitable host cells)

-

DMEM medium with supplements

-

RXRE-luciferase reporter plasmid

-

RXR expression plasmid (e.g., pSG5-human RXRα)

-

Control plasmid for transfection normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Bexarotene

-

DMSO

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the RXRE-luciferase reporter plasmid, the RXR expression plasmid, and the control plasmid using a suitable transfection reagent.

-

Incubation: Incubate for 24 hours to allow for plasmid expression.

-

Cell Treatment: Treat the transfected cells with various concentrations of bexarotene (e.g., 100 nM) or vehicle control.

-

Incubation: Incubate for another 24 hours.

-

Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

-

Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control.

Caption: Workflow for the RXR luciferase reporter gene assay.

References

Application Notes and Protocols: Bexarotene-d4 in Metabolic Profiling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexarotene (B63655) is a synthetic retinoid analog with high affinity for the retinoid X receptor (RXR), playing a crucial role in gene expression related to cell growth, differentiation, and apoptosis.[1][2][3] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and is under investigation for other malignancies and neurodegenerative diseases.[1][4] Understanding the metabolic fate of bexarotene is critical for optimizing its therapeutic efficacy and minimizing toxicity. Metabolic profiling studies, aided by stable isotope-labeled internal standards like Bexarotene-d4, are essential for accurate quantification of the parent drug and its metabolites in complex biological matrices. This document provides detailed application notes and protocols for the use of Bexarotene-d4 in such studies.

The primary metabolic pathways for bexarotene involve oxidation, leading to the formation of 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene, and 7-oxo-bexarotene, followed by glucuronidation. Bexarotene-d4, a deuterated analog of bexarotene, serves as an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar physicochemical properties to bexarotene ensure comparable extraction recovery and ionization efficiency, while its mass shift allows for distinct detection, correcting for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of bexarotene and Bexarotene-d4 from plasma and tissue homogenates.

Materials:

-

Biological matrix (e.g., K2EDTA human plasma, mouse plasma, brain tissue homogenate)

-

Bexarotene-d4 internal standard (IS) solution (concentration to be optimized based on expected analyte levels)

-

Precipitation solution: Methanol (B129727) containing 0.05% acetic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Pipette 20-100 µL of the biological sample into a microcentrifuge tube.

-

Add a specified volume of the Bexarotene-d4 internal standard solution to all samples except for the blank matrix.

-

Add the protein precipitation solution at a ratio of at least 3:1 (volume of precipitation solution to volume of sample). For example, add 300 µL of methanol with 0.05% acetic acid to a 100 µL plasma sample.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

-

If necessary, evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C and reconstitute in the mobile phase to enhance sensitivity.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of bexarotene using Bexarotene-d4 as an internal standard. Method optimization is recommended for specific instrumentation and matrices.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Agilent ZORBAX SB-C18 (50 mm × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 5 mM Ammonium Acetate buffer (pH adjusted to 4.6 with acetic acid) |

| Mobile Phase B | Methanol |

| Flow Rate | 0.45 mL/min |

| Gradient | Isocratic or gradient elution may be used. A typical gradient starts with a lower percentage of organic phase, ramping up to elute the analyte, followed by a re-equilibration step. |

| Injection Volume | 5-20 µL |

| Column Temperature | 25-40°C |

| Total Run Time | Approximately 6 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C (TurboIonspray) or as optimized for the instrument |

| Collision Gas | Argon |

| Q1/Q3 Transitions | To be determined by direct infusion of bexarotene and Bexarotene-d4 standards. |

Data Presentation

Table 3: Linearity and Recovery Data for Bexarotene Quantification

| Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Mean Recovery (%) | Reference |

| Human Plasma (K2EDTA) | 1.04 - 351.93 | 1.04 | 95.72 | |

| Mouse Plasma | 10.0 - 15000 | 10.0 | >85 (based on precision and accuracy data) | |

| Mouse Brain Tissue | 10.0 - 600 | 10.0 | >85 (based on precision and accuracy data) |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a metabolic profiling study of bexarotene using Bexarotene-d4 as an internal standard.

References

- 1. Bexarotene: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. clfoundation.org [clfoundation.org]

- 4. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NMR Spectroscopy of Bexarotene-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Bexarotene-d4 using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers in drug development, quality control, and metabolic studies.

Introduction to NMR Spectroscopy of Bexarotene-d4

Bexarotene-d4 is a deuterated analog of Bexarotene, a selective retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma.[1][2] The deuterium (B1214612) labeling on the benzoic acid ring makes Bexarotene-d4 an ideal internal standard for quantitative analysis by mass spectrometry and NMR.[3] The IUPAC name for Bexarotene-d4 is 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic-2,3,5,6-d4 acid.[3] Understanding the NMR characteristics of Bexarotene-d4 is crucial for its application in pharmacokinetic and metabolic studies.

Quantitative Data Summary

The following tables summarize the expected NMR chemical shifts for Bexarotene and the anticipated changes for Bexarotene-d4. The data for Bexarotene is compiled from literature values, primarily in DMSO-d6.[1] The expected shifts for Bexarotene-d4 are inferred based on the deuterium labeling at the 2, 3, 5, and 6 positions of the benzoic acid ring.

Table 1: ¹H NMR Chemical Shift Data

| Protons | Bexarotene (ppm in DMSO-d6)[1] | Bexarotene-d4 (Expected ppm in DMSO-d6) | Notes |

| H3, H24 (Benzoic Acid Protons) | 7.82 (d, J=8.5 Hz) | Signal Absent | These protons are replaced by deuterium. |

| H4, H23 (Benzoic Acid Protons) | 7.28 (d, J=8.5 Hz) | Signal Absent | These protons are replaced by deuterium. |

| H20 | 7.14 (s) | 7.14 (s) | No change expected. |

| H9 | 7.07 (s) | 7.07 (s) | No change expected. |

| H7 (vinyl) | 5.89 (s), 5.24 (s) | 5.89 (s), 5.24 (s) | No change expected. |

| H22 (CH₃) | 1.88 (s) | 1.88 (s) | No change expected. |

| H14, H15 (CH₂) | 1.65 (s) | 1.65 (s) | No change expected. |

| H17, H18 (CH₃) | 1.26 (s) | 1.26 (s) | No change expected. |

| H12, H13 (CH₃) | 1.23 (s) | 1.23 (s) | No change expected. |

Table 2: ¹³C NMR Chemical Shift Data

| Carbon | Bexarotene (ppm in DMSO-d6)[1] | Bexarotene-d4 (Expected ppm in DMSO-d6) | Notes |

| C1 (Carboxylic Acid) | 172.6 | ~172.6 | Minor shift may be observed due to isotopic effect. |

| C2 | 132.2 | Shifted and broadened | C-D coupling will cause a multiplet, and the signal will be significantly less intense in proton-decoupled spectra. |

| C3, C24 | 130.2 | Shifted and broadened | C-D coupling will cause a multiplet, and the signal will be significantly less intense in proton-decoupled spectra. |

| C4, C23 | 126.3 | Shifted and broadened | C-D coupling will cause a multiplet, and the signal will be significantly less intense in proton-decoupled spectra. |

| C5 | 144.1 | ~144.1 | No significant change expected. |

| C6 | 148.8 | ~148.8 | No significant change expected. |

| C7 | 117.3 | ~117.3 | No significant change expected. |

| C8 | 138.4 | ~138.4 | No significant change expected. |

| C9 | 127.8 | ~127.8 | No significant change expected. |

| C10 | 142.3 | ~142.3 | No significant change expected. |

| C11, C16 | 34.0, 34.1 | ~34.0, ~34.1 | No significant change expected. |

| C12, C13, C17, C18 | 32.1 | ~32.1 | No significant change expected. |

| C14, C15 | 35.1 | ~35.1 | No significant change expected. |

| C19 | 144.2 | ~144.2 | No significant change expected. |

| C20 | 128.3 | ~128.3 | No significant change expected. |

| C21 | 132.5 | ~132.5 | No significant change expected. |

| C22 | 19.9 | ~19.9 | No significant change expected. |

Experimental Protocols

Protocol for ¹H and ¹³C NMR Analysis

This protocol outlines the procedure for acquiring standard ¹H and ¹³C NMR spectra of Bexarotene-d4.

Materials:

-

Bexarotene-d4 sample

-

Deuterated solvent (e.g., DMSO-d6 or CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (400 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Bexarotene-d4.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to the deuterium signal of the solvent.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-